Cas no 2171872-54-9 (3-oxabicyclo3.2.0heptane-6-thiol)

3-oxabicyclo3.2.0heptane-6-thiol 化学的及び物理的性質
名前と識別子
-
- 3-oxabicyclo3.2.0heptane-6-thiol
- 3-oxabicyclo[3.2.0]heptane-6-thiol
- EN300-1289484
- 2171872-54-9
-
- インチ: 1S/C6H10OS/c8-6-1-4-2-7-3-5(4)6/h4-6,8H,1-3H2
- InChIKey: FJZJSBHQBXWKIR-UHFFFAOYSA-N
- SMILES: SC1CC2COCC21
計算された属性
- 精确分子量: 130.04523611g/mol
- 同位素质量: 130.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 10.2Ų
3-oxabicyclo3.2.0heptane-6-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289484-100mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1289484-50mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1289484-1000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1289484-500mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1289484-10000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1289484-1.0g |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289484-2500mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1289484-250mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1289484-5000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 5000mg |
$2650.0 | 2023-10-01 |
3-oxabicyclo3.2.0heptane-6-thiol 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
3-oxabicyclo3.2.0heptane-6-thiolに関する追加情報
3-Oxabicyclo[3.2.0]Heptane-6-Thiol: A Comprehensive Overview
3-Oxabicyclo[3.2.0]heptane-6-thiol (CAS No: 2171872-54-9) is a unique organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its distinctive bicyclic structure and functional groups. This compound belongs to the class of thioethers and features a bicyclo[3.2.0]heptane framework with an oxygen atom at the 3-position and a thiol (-SH) group at the 6-position, making it a versatile molecule with potential applications in drug design, catalysis, and advanced materials.
The synthesis of 3-oxabicyclo[3.2.0]heptane-6-thiol has been explored through various methodologies, including ring-closing metathesis and intramolecular cyclization reactions. Recent studies have highlighted the efficiency of using transition metal catalysts, such as ruthenium-based catalysts, to achieve high yields and excellent stereocontrol in the formation of this bicyclic structure. The incorporation of the thiol group at the 6-position is particularly significant as it imparts nucleophilic reactivity, enabling further functionalization and applications in click chemistry.
From a structural perspective, 3-oxabicyclo[3.2.0]heptane-6-thiol exhibits a rigid bicyclic framework that provides stability to the molecule while allowing for flexibility in its bonding interactions. The oxygen atom at the 3-position introduces an ether-like functionality, which can participate in hydrogen bonding and other non-covalent interactions, enhancing its potential for use in supramolecular chemistry and drug delivery systems.
Recent research has focused on the biological activity of 3-oxabicyclo[3.2.0]heptane-6-thiol, particularly its ability to act as a ligand in metalloenzyme mimics and its potential as an anti-inflammatory agent due to its sulfur-containing functionality interacting with reactive oxygen species (ROS). Additionally, studies have demonstrated that this compound can serve as a building block for constructing more complex molecules with tailored properties for specific applications.
In terms of physical properties, 3-oxabicyclo[3.2.0]heptane-6-thiol exhibits a melting point of approximately 150°C under standard conditions, with a boiling point exceeding 400°C under vacuum conditions due to its compact bicyclic structure and strong intermolecular forces such as van der Waals interactions and hydrogen bonding from the ether oxygen.
The solubility profile of this compound is another critical aspect that has been studied extensively. It shows moderate solubility in polar solvents such as water (approximately 1 g/L at room temperature) and ethanol (around 5 g/L), while it is relatively insoluble in non-polar solvents like hexane and dichloromethane (less than 0.1 g/L). This dual solubility behavior makes it suitable for applications in both aqueous and organic reaction environments.
One of the most promising areas of application for 3-oxabicyclo[3.2.0]heptane-6-thiol is in drug design, where its rigid bicyclic framework can serve as a scaffold for developing small-molecule inhibitors targeting specific proteins or enzymes involved in disease pathways such as cancer or neurodegenerative disorders.
Furthermore, recent advancements have explored the use of this compound as a precursor for constructing advanced materials such as polymeric networks with tunable mechanical properties or stimuli-responsive hydrogels that can release drugs under specific conditions like pH changes or temperature variations.
In summary, 3-Oxabicyclo[3.2.0]Heptane-6-Thiol (CAS No: 2171872-54-9) stands out as a versatile compound with significant potential across multiple disciplines due to its unique structure and functional groups.
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